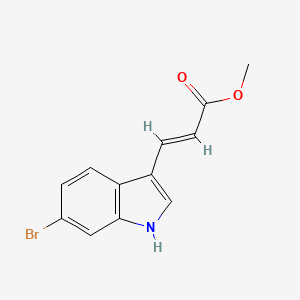
2-Propenoic acid, 3-(6-bromo-1H-indol-3-yl)-, methyl ester, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 6th position of the indole ring and a propenoic acid methyl ester group at the 3rd position, making it a valuable molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Formation of Propenoic Acid Derivative: The brominated indole is then reacted with an appropriate aldehyde under basic conditions to form the propenoic acid derivative.
Esterification: Finally, the propenoic acid derivative is esterified using methanol and an acid catalyst like sulfuric acid to yield (E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
科学的研究の応用
(E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the propenoic acid methyl ester group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Bromoindole: Lacks the propenoic acid methyl ester group.
Indole-3-acetic acid: Contains a carboxylic acid group instead of the propenoic acid methyl ester group.
6-Bromoindole-3-carboxaldehyde: Contains an aldehyde group instead of the propenoic acid methyl ester group.
Uniqueness
(E)-3-(6-Bromo-1H-indole-3-yl)propenoic acid methyl ester is unique due to the presence of both the bromine atom at the 6th position and the propenoic acid methyl ester group at the 3rd position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
134419-23-1 |
|---|---|
分子式 |
C12H10BrNO2 |
分子量 |
280.12 g/mol |
IUPAC名 |
methyl (E)-3-(6-bromo-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)5-2-8-7-14-11-6-9(13)3-4-10(8)11/h2-7,14H,1H3/b5-2+ |
InChIキー |
KXOFEQMCIBBYME-GORDUTHDSA-N |
異性体SMILES |
COC(=O)/C=C/C1=CNC2=C1C=CC(=C2)Br |
正規SMILES |
COC(=O)C=CC1=CNC2=C1C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


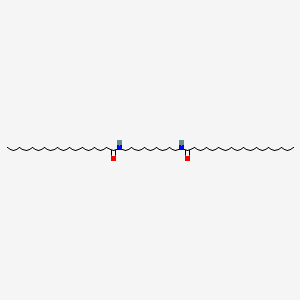

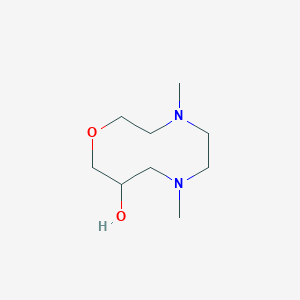
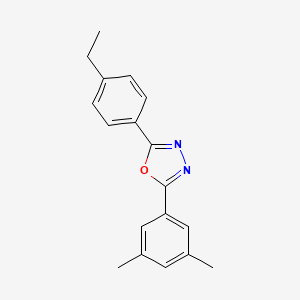

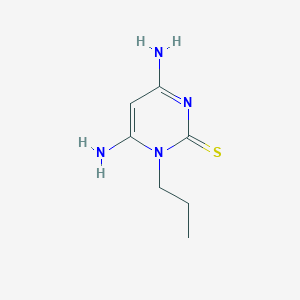

![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
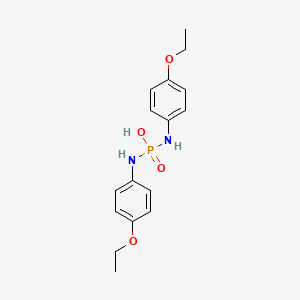
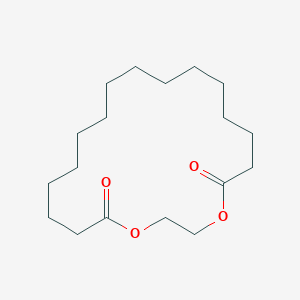
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
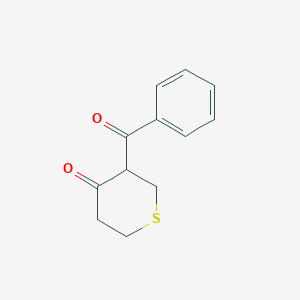
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

